4-Methyl-2-(2-propyloxiran-2-yl)pyridine
Description
4-Methyl-2-(2-propyloxiran-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 2-propyloxirane (epoxide) substituent at the 2-position. The oxirane ring introduces significant reactivity due to its strained three-membered cyclic ether structure, enabling participation in ring-opening reactions, which are critical in synthetic chemistry and pharmaceutical applications.
Properties
IUPAC Name |
4-methyl-2-(2-propyloxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(8-13-11)10-7-9(2)4-6-12-10/h4,6-7H,3,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHUCVDWIXNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-propyloxiran-2-yl)pyridine typically involves the reaction of 4-methylpyridine with an epoxide precursor under basic conditions. One common method is the nucleophilic substitution of 4-methylpyridine with 2-propyloxirane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-propyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine compounds
Scientific Research Applications
4-Methyl-2-(2-propyloxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-propyloxiran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxide moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can alter the activity of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and functionally related pyridine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Reactivity: The epoxide group in this compound distinguishes it from non-oxirane analogs (e.g., 2-isopropyl-4-methylpyridine ). This group facilitates nucleophilic attacks, making it valuable for covalent drug design or polymer cross-linking. In contrast, compounds like SIB-1893 rely on π-π interactions (via styryl groups) for receptor binding, emphasizing non-covalent interactions.
Lipophilicity and ADMET Properties :
- The oxirane substituent increases polarity compared to alkyl or silyl groups. For example, 2-isopropyl-4-methylpyridine has a higher logP (2.40) , suggesting better membrane permeability but lower solubility.
Biological Activity: SIB-1893 and related mGluR5 antagonists demonstrate sub-micromolar potency, highlighting the importance of substituent positioning for receptor affinity.
Synthetic Utility :
- Derivatives like 2-bromo-4-methylpyridine serve as intermediates for cross-coupling reactions, whereas the oxirane group in the target compound may enable epoxide-specific transformations (e.g., epoxide ring-opening to install hydroxyl or amine groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
